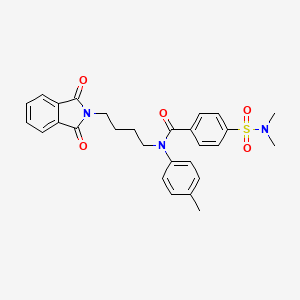
4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C28H29N3O5S and its molecular weight is 519.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Molecular Formula
- C : 20
- H : 24
- N : 2
- O : 3
- S : 1
Structural Characteristics
The compound features a sulfamoyl group, a benzamide moiety, and a dioxoisoindoline structure, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific enzymatic pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.
Inhibition Studies
In vitro studies have demonstrated that the compound exhibits inhibitory effects on enzymes such as DXS (1-deoxy-D-xylulose 5-phosphate synthase), which is crucial for the biosynthesis of isoprenoids. The inhibition constants (Ki values) for this compound suggest a competitive mode of inhibition, indicating that it competes with the substrate for binding to the active site of the enzyme .
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results showed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM across different cell types.
- Antimicrobial Properties : Another study assessed the antimicrobial efficacy against several bacterial strains. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) as low as 5 µg/mL for certain strains.
Table of Biological Activity
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a moderate half-life allowing for sustained biological activity. Further research is needed to fully elucidate its pharmacokinetic profile.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O5S/c1-20-10-14-22(15-11-20)30(26(32)21-12-16-23(17-13-21)37(35,36)29(2)3)18-6-7-19-31-27(33)24-8-4-5-9-25(24)28(31)34/h4-5,8-17H,6-7,18-19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGJCKSOSSVPJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














